
2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylthiazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[(benzyloxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid is an organic compound that features a thiazole ring, a benzyloxycarbonyl-protected amino group, and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(benzyloxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps. One common approach is to start with the thiazole ring formation, followed by the introduction of the benzyloxycarbonyl-protected amino group and the carboxylic acid functional group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve high efficiency and cost-effectiveness while maintaining the quality of the final product.
化学反应分析
Types of Reactions
2-({[(benzyloxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
2-({[(benzyloxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-({[(benzyloxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing biological pathways and processes.
相似化合物的比较
Similar Compounds
2-({[(benzyloxy)carbonyl]amino}-2-(oxolan-3-yl)acetic acid: This compound shares a similar benzyloxycarbonyl-protected amino group but differs in the structure of the core ring system.
®-2-({(benzyloxy)carbonylamino}-4-methylpentanoic acid: This compound has a similar benzyloxycarbonyl-protected amino group but features a different side chain.
Uniqueness
2-({[(benzyloxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
属性
分子式 |
C14H14N2O4S |
|---|---|
分子量 |
306.34 g/mol |
IUPAC 名称 |
4-methyl-2-(phenylmethoxycarbonylaminomethyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C14H14N2O4S/c1-9-12(13(17)18)21-11(16-9)7-15-14(19)20-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,19)(H,17,18) |
InChI 键 |
DIXJEKWCZYUMBO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)CNC(=O)OCC2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate](/img/structure/B13537308.png)
![1-{3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanaminedihydrochloride](/img/structure/B13537311.png)
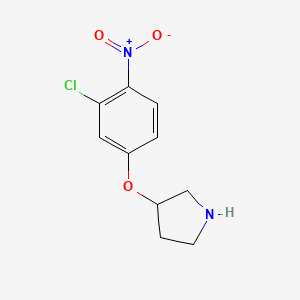
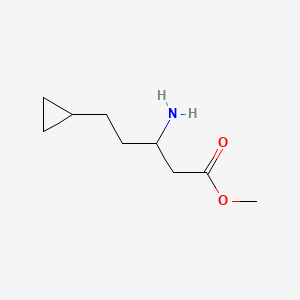


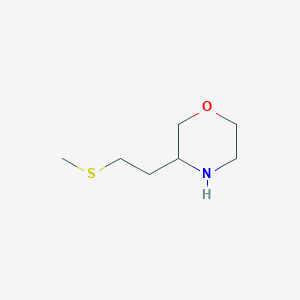
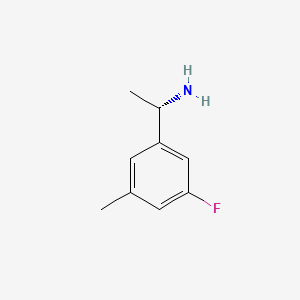
![Potassium (6,6-dimethylspiro[3.3]heptan-2-yl)trifluoroborate](/img/structure/B13537367.png)
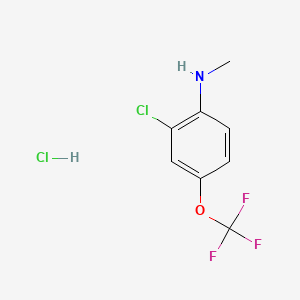

![[1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine](/img/structure/B13537385.png)

